3-(Methoxymethyl)oxolan-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(methoxymethyl)oxolan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-4-6(7)2-3-9-5-6/h2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSWNBIYPSFTJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCOC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Methoxymethyl Oxolan 3 Amine and Analogous Systems
Retrosynthetic Disconnections of the Oxolane-3-amine Core
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily accessible precursors. For 3-(Methoxymethyl)oxolan-3-amine, several key disconnections can be envisioned.
A primary disconnection strategy involves breaking the C-N and C-O bonds of the methoxymethyl group. This leads back to a 3-amino-3-(hydroxymethyl)oxolane intermediate. The amine functionality can be introduced via various methods, including the reduction of a nitro or azide (B81097) group, or through a Strecker or related amino acid synthesis. The methoxymethyl ether could be formed late in the synthesis via Williamson ether synthesis from the corresponding alcohol.
Another powerful retrosynthetic approach is to disconnect the oxolane ring itself. An intramolecular Williamson ether synthesis is a common method for forming cyclic ethers. This would involve a precursor with a hydroxyl group and a suitable leaving group at the appropriate positions on an acyclic carbon chain. For the target molecule, this could be a 1,4-diol derivative where one of the hydroxyls is protected and the other is activated for cyclization.
A disconnection based on forming the C3-substituents last would start with a 3-oxolanone. The amine and methoxymethyl groups could then be introduced through reactions such as a Strecker synthesis followed by further functionalization, or through the addition of a metallated methoxymethyl species and subsequent conversion of a resulting hydroxyl group to an amine.
| Disconnection Strategy | Key Intermediate(s) | Forward Reaction |
| C-N and C-O bond cleavage | 3-amino-3-(hydroxymethyl)oxolane | Amination, Etherification |
| Oxolane ring opening | Acyclic 1,4-diol derivative | Intramolecular Williamson ether synthesis |
| C3-functionalization | 3-Oxolanone | Strecker synthesis, Organometallic addition |
Stereoselective and Asymmetric Synthesis Approaches
Achieving the desired stereochemistry at the C3 quaternary center is a critical aspect of synthesizing this compound. This requires the use of stereoselective or asymmetric synthetic methods.
Chiral Auxiliary-Mediated Methodologies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. nih.govnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed. Evans' oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric alkylations and aldol (B89426) reactions. rsc.org
In a potential synthesis of an enantiomerically enriched precursor to this compound, a chiral auxiliary could be attached to a suitable acyclic starting material. For instance, an Evans' acyl oxazolidinone could undergo a diastereoselective alkylation to introduce one of the C3 substituents. Subsequent steps would then be used to construct the oxolane ring and introduce the remaining functionality, with the stereochemistry controlled by the auxiliary. The auxiliary is then cleaved to yield the chiral product. While specific examples for the direct synthesis of this compound using this method are not prevalent in the literature, the principle is widely applied in the synthesis of complex molecules with chiral centers. rsc.org
Asymmetric Catalysis in Cyclic Ether Formation
Asymmetric catalysis offers an efficient way to generate chiral products with only a small amount of a chiral catalyst. Various catalytic asymmetric methods have been developed for the synthesis of substituted tetrahydrofurans. researchgate.netresearchgate.net These methods often involve the use of chiral transition metal complexes or organocatalysts.
For instance, an asymmetric intramolecular oxa-Michael reaction catalyzed by a chiral organocatalyst could be employed to form the oxolane ring with high enantioselectivity. researchgate.net This would involve an acyclic precursor containing a Michael acceptor and a nucleophilic hydroxyl group. The chiral catalyst would then facilitate the cyclization in a way that favors the formation of one enantiomer over the other.
Another approach is the catalytic asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, which can be mediated by bifunctional organocatalysts. acs.org This strategy could be adapted to precursors of this compound.
| Catalyst Type | Reaction | Potential Application |
| Chiral Organocatalyst | Asymmetric Intramolecular Oxa-Michael Reaction | Enantioselective formation of the oxolane ring from an acyclic precursor. |
| Chiral Transition Metal Complex | Asymmetric Allylic Alkylation | Stereoselective introduction of a substituent prior to ring formation. |
| Bifunctional Organocatalyst | Asymmetric Cycloetherification | Direct asymmetric synthesis of the substituted oxolane core. |
Diastereoselective Control in Amine and Ether Functionalization
When a molecule already contains one or more stereocenters, these can direct the stereochemical outcome of subsequent reactions. This substrate-controlled diastereoselectivity is a powerful tool in organic synthesis.
In the context of this compound synthesis, if a chiral precursor containing the oxolane ring with a substituent at C3 is prepared, the introduction of the second substituent can be directed by the existing stereocenter. For example, the diastereoselective amination of a chiral alcohol or the addition of a nucleophile to a chiral ketone can proceed with high levels of stereocontrol. The steric hindrance and electronic properties of the existing substituent will favor the approach of the incoming reagent from a specific face of the molecule.
Strategic Construction of the Oxolane Ring System
The formation of the five-membered oxolane ring is a key step in the synthesis of this compound and its analogs. Intramolecular cyclization reactions are among the most common and effective strategies for this purpose. acs.org
Intramolecular Cyclization Reactions
Intramolecular cyclization reactions involve the formation of a cyclic compound from a single molecule containing two reactive functional groups. A prevalent method for synthesizing tetrahydrofurans is the intramolecular Williamson ether synthesis, where a hydroxyl group displaces a leaving group within the same molecule to form the cyclic ether.
A plausible synthetic route to this compound could involve the synthesis of an acyclic precursor such as a 1,4-diol derivative. One of the hydroxyl groups would be converted into a good leaving group (e.g., a tosylate or mesylate), and the other would act as the nucleophile in a base-promoted cyclization. The substituents at the C3 position would be installed on the acyclic precursor prior to cyclization.
Another powerful intramolecular cyclization is the Prins cyclization, which involves the acid-catalyzed reaction of an alkene with an aldehyde or ketone to form a cyclic ether. google.com This method can be used to generate highly substituted tetrahydrofurans.
Furthermore, radical cyclizations of unsaturated precursors can also lead to the formation of the oxolane ring. These reactions are often initiated by a radical initiator and can proceed with high stereoselectivity.
| Cyclization Method | Precursor | Key Reagents |
| Intramolecular Williamson Ether Synthesis | Acyclic 1,4-diol derivative with a leaving group | Base (e.g., NaH) |
| Prins Cyclization | Homoallylic alcohol and an aldehyde/ketone | Acid catalyst (e.g., Lewis acid) |
| Radical Cyclization | Unsaturated alcohol with a radical precursor | Radical initiator (e.g., AIBN), tin hydride |
Ring-Opening Transformations of Precursors (e.g., Epoxides, Lactones)
The formation of the substituted oxolane (tetrahydrofuran) ring system can be achieved through various pathways, including the strategic ring-opening of cyclic precursors like epoxides and lactones. These methods are fundamental in creating linear intermediates that can subsequently cyclize to form the desired five-membered ring.
Epoxide Ring-Opening: The reaction of epoxides with a range of nucleophiles is a cornerstone of heterocyclic synthesis, providing a reliable method for constructing functionalized backbones. google.com For the synthesis of 3-substituted oxolanes, a diepoxide or an epoxy-alcohol could serve as a key starting material. The regioselective opening of an epoxide ring with an amine is a particularly direct route to β-amino alcohols, which are versatile intermediates. wikipedia.orgresearchgate.net Various catalysts, including Lewis acids like ytterbium triflate rsc.org or simply acetic acid mediation, can facilitate this transformation, often with high yields and excellent regioselectivity. rsc.org In the context of this compound, a hypothetical pathway could involve the ring-opening of a precursor like 3,4-epoxytetrahydrofuran with a suitable nitrogen nucleophile. Research has shown that such ring-opening reactions can be achieved with high efficiency and stereocontrol using reagents like HBF₄·OEt₂. nih.govfigshare.com
Lactone Aminolysis: Lactones serve as valuable precursors to ω-hydroxy amides through ring-opening aminolysis. While direct aminolysis can be challenging, often requiring harsh conditions or highly reactive amines, catalytic methods have been developed to overcome these limitations. wikipedia.org Lewis acids, such as lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂), have been shown to effectively catalyze the aminolysis of lactones with stoichiometric amounts of amines under mild conditions, activating the lactone's carbonyl group toward nucleophilic attack. patsnap.com This approach could be envisioned in a multi-step synthesis where a lactone containing a latent methoxymethyl group is opened by an amine, followed by cyclization to form the oxolane ring.
Table 1: Comparison of Catalysts for Ring-Opening of Epoxides with Amines
| Catalyst/Mediator | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|
| Ytterbium(III) triflate (Yb(OTf)₃) | Catalytic amount, THF or CH₂Cl₂ | Effective for hindered epoxides, mild conditions. | rsc.org |
| Acetic Acid | Metal- and solvent-free | High regioselectivity, environmentally benign. | rsc.org |
| Tertiary Amines (e.g., DABCO, Et₃N) | 1 mol% in H₂O | Excellent yields, mild conditions, aqueous medium. | researchgate.net |
| HBF₄·OEt₂ | Room temperature | Fast, efficient SN2-type opening for epoxy amines. | nih.gov |
Diverse Strategies for Amine Functionality Introduction
Introducing the amine group at the C3 position of the oxolane ring is a critical step. Several strategies, ranging from direct functionalization to multi-step sequences involving reductive amination and protecting group chemistry, can be employed.
Direct C-H amination is a highly desirable transformation as it offers an atom-economical route to amines by avoiding pre-functionalization of the substrate. Recent advances have focused on the direct amination of heteroarenes using photoredox catalysis or hypervalent iodine reagents. However, the direct C-H amination of saturated heterocyclic systems like oxolane remains a significant challenge due to the high bond dissociation energy of aliphatic C-H bonds. While methods for direct amination of some activated C-H bonds exist, their application to a non-activated position on a tetrahydrofuran (B95107) ring is not yet well-established and represents an ongoing area of research.
Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.org This two-step, often one-pot, process involves the formation of an imine or enamine intermediate followed by its reduction to the corresponding amine. libretexts.orgyoutube.com This pathway is highly relevant for the synthesis of 3-amino oxolane derivatives, likely starting from a ketone precursor such as dihydrofuran-3(2H)-one (3-oxotetrahydrofuran). wikipedia.orgmedchemexpress.comchemicalbook.com
The reaction can be performed with a variety of reducing agents. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are selective for the protonated imine intermediate over the starting ketone, allowing for a one-pot reaction. masterorganicchemistry.com Other systems, such as those employing α-picoline-borane or catalytic hydrogenation, have also been successfully utilized. organic-chemistry.org The choice of amine (e.g., ammonia (B1221849) for a primary amine, or a primary amine for a secondary amine) and the carbonyl precursor dictates the final product. masterorganicchemistry.com For a quaternary center as in the target molecule, a Strecker-type reaction on the 3-oxo-oxolane with cyanide and ammonia, followed by hydrolysis, could generate a 3-amino-3-cyano precursor, which can then be further elaborated.
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Substrates | Key Features | Reference |
|---|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Selective for imines in the presence of carbonyls; effective in one-pot reactions. Can produce toxic byproducts. | wikipedia.orgmasterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Milder and less toxic alternative to NaBH₃CN; good for acid-sensitive substrates. | masterorganicchemistry.com |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Aldehydes, Ketones | "Green" chemistry approach; can be performed catalytically. | wikipedia.org |
| InCl₃/Et₃SiH/MeOH | Aldehydes, Ketones | Highly chemoselective, tolerates a wide range of functional groups. | organic-chemistry.org |
In a multi-step synthesis, the reactivity of the amino group often necessitates the use of protecting groups to prevent undesired side reactions during subsequent transformations. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal.
Carbamates are the most common class of protecting groups for amines. Notable examples include:
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).
Benzyloxycarbonyl (Cbz or Z): Installed using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation, a process that is orthogonal to the cleavage of many other protecting groups.
9-Fluorenylmethoxycarbonyl (Fmoc): This group is stable to acidic conditions but is cleaved under mild basic conditions, typically with a piperidine (B6355638) solution.
A plausible synthetic route towards this compound would involve the protection of the C3-amino group following its introduction. For instance, if the synthesis proceeds through a (3-aminotetrahydrofuran-3-yl)methanol intermediate, the amine would be protected (e.g., with a Boc group) before the etherification of the hydroxyl group. The final step of the synthesis would then be the deprotection of the nitrogen to reveal the target primary amine.
Regio- and Stereoselective Installation and Manipulation of the Methoxymethyl Group
The introduction of the methoxymethyl group (-CH₂OCH₃) at the C3 position is the final key structural feature of the target molecule. This is typically achieved through the etherification of a corresponding alcohol precursor.
The Williamson ether synthesis is the classical and most direct method for forming ethers. wikipedia.org This reaction involves the SN2 displacement of a halide or other good leaving group by an alkoxide ion. masterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, a precursor such as (3-(N-protected-amino)tetrahydrofuran-3-yl)methanol would be the starting point.
The synthesis of the methoxymethyl ether would proceed as follows:
Deprotonation of the Alcohol: The primary alcohol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide.
Nucleophilic Substitution: The resulting alkoxide is then reacted with a methoxymethylating agent, such as chloromethyl methyl ether (MOM-Cl), to form the desired methoxymethyl ether via an SN2 reaction.
The reaction conditions, including the choice of base and solvent (often an aprotic solvent like THF or DMF), are crucial for achieving high yields. masterorganicchemistry.comresearchgate.net It is essential that the amino group is protected during this step to prevent it from acting as a competing nucleophile. Following the successful installation of the methoxymethyl ether, the amine protecting group would be removed to yield the final product.
Selective Cleavage and Interconversion of Methoxymethyl Ethers
The methoxymethyl (MOM) ether is a frequently utilized protecting group for hydroxyl functions in multistep organic synthesis. wikipedia.orgnih.gov Its popularity stems from its ease of introduction and its stability across a broad pH range (pH 4-12) and in the presence of various nucleophilic and basic reagents, as well as many oxidizing and reducing agents. adichemistry.com The MOM group, being an acetal (B89532), is fundamentally labile to acid, and its cleavage is typically accomplished under acidic conditions. adichemistry.comthieme-connect.de However, the use of strong acids can be incompatible with sensitive functional groups elsewhere in the molecule, which has driven the development of numerous methodologies for the mild and selective cleavage of MOM ethers. thieme-connect.comthieme-connect.com In the context of synthesizing complex molecules like this compound, where an acid-sensitive oxolane ether is present, such selective methods are of paramount importance.
Selective Cleavage of Methoxymethyl Ethers
The selective removal of a MOM group in the presence of other protecting groups or sensitive moieties is a common challenge in synthetic chemistry. This has led to the exploration of various reagents that can effect this transformation under mild conditions.
Lewis Acid-Mediated Cleavage
Lewis acids are highly effective for the deprotection of MOM ethers, often offering high selectivity and mild reaction conditions. The mechanism generally involves the coordination of the Lewis acid to the ether oxygen of the MOM group, facilitating its cleavage. thieme-connect.comthieme-connect.com
A particularly rapid and selective method employs a mixture of zinc bromide (ZnBr₂) and propanethiol (n-PrSH). thieme-connect.comthieme-connect.com This system allows for the deprotection of MOM ethers in as little as 5-8 minutes and is compatible with other labile groups such as tert-butyldiphenylsilyl (TBDPS) ethers and acetates. thieme-connect.com Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in refluxing acetonitrile (B52724) provides a mild and neutral set of conditions for MOM ether cleavage, demonstrating compatibility with a wide array of other protecting groups including benzyl (Bn), acetate (B1210297) (Ac), and tetrahydropyranyl (THP) ethers. acs.org Other Lewis acids like tin(IV) chloride (SnCl₄) and titanium(IV) chloride (TiCl₄) have also been reported as highly efficient catalysts for this transformation. acs.org
Cleavage Using Heterogeneous Catalysts
The use of solid-supported reagents offers significant advantages, including simplified reaction workups, easier purification of products, and the potential for catalyst recycling. For the deprotection of phenolic MOM ethers, silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) has emerged as a simple, inexpensive, and efficient heterogeneous catalyst. organic-chemistry.orgorganic-chemistry.org The reaction proceeds smoothly at room temperature in dichloromethane, and the product is isolated in high yield by simple filtration of the catalyst followed by solvent evaporation. organic-chemistry.org This method is noted for its high chemoselectivity, leaving other functional groups unaffected. organic-chemistry.org
Cleavage with Silane-Based Reagents
Silane-based reagents, particularly those containing iodine or bromine, are effective for the mild cleavage of ethers. Iodotrimethylsilane (TMSI) and bromotrimethylsilane (B50905) (TMSBr) are commonly used for this purpose. masterorganicchemistry.com The combination of TMSI and triethylamine (B128534) (Et₃N) has been utilized for the selective cleavage of primary p-methoxybenzyl (MPM) ethers, a group structurally related to MOM ethers. researchgate.net These methods are valuable for their mildness, often proceeding at or below room temperature. masterorganicchemistry.com
Interconversion of Methoxymethyl Ethers
Beyond simple deprotection, a more elegant synthetic strategy is the direct conversion of one protecting group into another in a single step, known as protecting group interconversion. This approach can shorten synthetic sequences and avoid intermediate deprotection-protection steps.
A notable example is the conversion of aromatic MOM ethers into triethylsilyl (TES) ethers. nih.gov This transformation is achieved using triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf) in the presence of 2,2′-bipyridyl. The reaction proceeds under mild conditions and allows for the direct exchange of the MOM group for a TES group, which has a different reactivity profile and can be removed under orthogonal conditions. nih.gov Another useful transformation involves the one-pot conversion of a methylene (B1212753) acetal into an unsymmetrically protected diol, yielding a MOM ether at the more sterically hindered hydroxyl group and a silyl (B83357) ether at the less hindered one. organic-chemistry.org
Chemical Reactivity and Mechanistic Investigations of 3 Methoxymethyl Oxolan 3 Amine
Reactivity Profiles of the Primary Amine Functionality
The primary amine group in 3-(Methoxymethyl)oxolan-3-amine is a key center of reactivity. Its nucleophilic character, stemming from the lone pair of electrons on the nitrogen atom, dictates its participation in a variety of chemical transformations. libretexts.orgstudymind.co.uk However, the tertiary nature of the carbon to which the amine is attached introduces significant steric hindrance, which can be expected to modulate its reactivity compared to less substituted amines.
Nucleophilic Reaction Pathways (e.g., Acylation, Alkylation, Condensation)
The lone pair of electrons on the nitrogen atom of this compound allows it to act as a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation. libretexts.orgstudymind.co.uk
Acylation: The primary amine is expected to react with acylating agents like acyl chlorides and acid anhydrides in nucleophilic addition-elimination reactions to form corresponding amides. studymind.co.uk The reaction would proceed through a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride or carboxylate). The steric bulk around the amine may necessitate harsher reaction conditions or longer reaction times compared to a primary amine on a primary or secondary carbon.
Alkylation: Nucleophilic substitution reactions with halogenoalkanes are a common feature of primary amines, leading to the formation of secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts upon further alkylation. studymind.co.uk The rate of these SN2 reactions would be highly sensitive to the steric hindrance of the incoming electrophile.
Condensation: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and acid-catalyzed. The stability of the resulting imine would be influenced by the nature of the carbonyl compound used.
Illustrative Data on Nucleophilic Reactions:
While specific experimental data for this compound is scarce, the following table provides a representative overview of the expected outcomes for its nucleophilic reactions based on general principles.
| Reaction Type | Reagent Example | Expected Product | Illustrative Conditions |
| Acylation | Acetyl Chloride | N-(3-(methoxymethyl)oxolan-3-yl)acetamide | Pyridine (B92270), 0 °C to rt |
| Alkylation | Methyl Iodide | 3-(Methoxymethyl)-N-methyloxolan-3-amine | K₂CO₃, Acetonitrile (B52724), rt |
| Condensation | Benzaldehyde | N-((3-(methoxymethyl)oxolan-3-yl)methylene)aniline | Toluene, Dean-Stark, reflux |
This table is illustrative and intended to represent expected chemical transformations. Actual reaction conditions and yields would require experimental validation.
Role in Organocatalysis and Ligand Design
The chiral nature and the presence of a nucleophilic amine make this compound a potential candidate for applications in organocatalysis and as a ligand in coordination chemistry.
Organocatalysis: Chiral amines are widely employed as organocatalysts in a variety of asymmetric transformations. researchgate.netacs.orgnih.gov For instance, they can activate carbonyl compounds through the formation of enamine or iminium ion intermediates. researchgate.net The specific stereochemistry of this compound could be exploited to induce stereoselectivity in reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder reactions. The steric hindrance around the nitrogen might influence the catalyst's efficiency and selectivity.
Ligand Design: The amine and the ether oxygen of the oxolane ring can act as donor atoms, making this compound a potential bidentate ligand for various metal centers. The formation of stable chelate complexes can be envisaged, and such complexes could find applications in catalysis or materials science. The specific geometry and bite angle of the ligand would be determined by the conformation of the oxolane ring.
Transformations of the Cyclic Ether (Oxolane) Ring
The oxolane ring, a tetrahydrofuran (B95107) derivative, is generally stable but can undergo specific transformations under certain conditions. organic-chemistry.org The substituents on the ring can significantly influence its reactivity.
Controlled Ring-Opening Reactions (e.g., Electrophilic, Nucleophilic)
The ether linkage in the oxolane ring is susceptible to cleavage under strong acidic or specific catalytic conditions. researchgate.netrsc.org
Electrophilic Cleavage: Strong protic acids (e.g., HBr, HI) or Lewis acids can protonate or coordinate to the ether oxygen, activating the ring towards nucleophilic attack. The regioselectivity of the ring opening would be influenced by the electronic and steric effects of the substituents.
Nucleophilic Ring Opening: While less common for unsubstituted tetrahydrofurans, the presence of activating groups can facilitate nucleophilic ring opening. In the case of this compound, the molecule itself does not possess strongly activating groups for nucleophilic attack on the ring. However, transformation of the amine or methoxymethyl group into a better leaving group could potentially trigger ring-opening reactions.
Oxidation and Reduction Chemistry of the Cyclic Ether
The oxolane ring is relatively resistant to oxidation and reduction under standard conditions.
Oxidation: Strong oxidizing agents can lead to the cleavage of the C-H bonds adjacent to the ether oxygen. For instance, oxidation with certain chromium(VI) reagents can lead to the formation of lactones or other oxygenated products, though this often requires harsh conditions. wikipedia.org
Reduction: The oxolane ring is generally inert to catalytic hydrogenation and common reducing agents like sodium borohydride. orgsyn.org Ring-opening reduction would require more forceful conditions, such as treatment with strong Lewis acids in the presence of a reducing agent.
Conformational Effects on Bond Reactivity
The five-membered oxolane ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically envelope and twist forms. researchgate.netlumenlearning.comiscnagpur.ac.in The specific conformation adopted by this compound will have a profound impact on the spatial orientation of its substituents and, consequently, on its reactivity.
The relative positioning of the amine and methoxymethyl groups will influence their accessibility to reagents. For example, a pseudo-axial orientation of the amine group might render it more sterically hindered than a pseudo-equatorial one. These conformational preferences can affect the rates and stereochemical outcomes of the reactions discussed above. A detailed conformational analysis, likely through computational modeling and NMR studies, would be essential to fully rationalize the reactivity of this molecule. researchgate.netlumenlearning.com
Chemical Behavior of the Methoxymethyl Ether
The methoxymethyl ether group in this compound serves as a protective group for the hydroxymethyl functionality. Its reactivity is a critical consideration in any synthetic sequence involving this molecule.
Stability and Lability under Acidic and Basic Conditions
The stability of the methoxymethyl (MOM) ether is highly dependent on the pH of the reaction medium. Generally, MOM ethers are known to be stable under neutral and basic conditions but are labile to acidic conditions. This differential stability is a cornerstone of its use as a protecting group in organic synthesis.
Under acidic conditions, the ether oxygen of the MOM group is protonated, initiating a cleavage cascade that results in the deprotection of the alcohol. The mechanism involves the formation of a resonance-stabilized oxocarbenium ion, which is then attacked by a nucleophile (typically water) to release formaldehyde (B43269) and methanol, and unveil the primary alcohol.
Conversely, the MOM group is robust in the presence of a wide array of non-acidic reagents, including many organometallic reagents, hydrides, and oxidizing agents under neutral or basic conditions.
Table 1: Predicted Stability of the Methoxymethyl Ether in this compound under Various Conditions
| Condition | Reagent Example | Predicted Stability |
| Strongly Acidic | Concentrated HCl, H₂SO₄ | Labile |
| Mildly Acidic | Acetic Acid, p-TsOH | Potentially Labile |
| Neutral | Water, NaCl solution | Stable |
| Mildly Basic | NaHCO₃, Et₃N | Stable |
| Strongly Basic | NaOH, KOH, n-BuLi | Stable |
Influence on Neighboring Group Participation
Neighboring group participation (NGP) is a phenomenon where a functional group within a molecule, not directly at the reaction center, influences the rate and stereochemistry of a reaction through intramolecular interaction. In the context of this compound, both the ether oxygen of the MOM group and the nitrogen of the amine could potentially act as internal nucleophiles.
While direct studies on this compound are not available, the participation of ether oxygens in NGP is a known phenomenon, often leading to the formation of cyclic intermediates. rsc.orglibretexts.orglibretexts.org For instance, if a leaving group were present on a carbon adjacent to the methoxymethyl group, the ether oxygen could participate in its displacement, forming a five-membered oxonium ion intermediate. This would likely proceed with retention of stereochemistry at the reaction center due to a double inversion mechanism. libretexts.org
In-depth Mechanistic Studies of Reactions Involving this compound
The unique arrangement of functional groups in this compound opens up possibilities for various intramolecular and intermolecular reactions. The following sections explore potential reaction mechanisms based on the known chemistry of related structures.
Unimolecular Rearrangements and Cycloisomerizations
While no specific unimolecular rearrangements or cycloisomerizations of this compound have been documented, the potential for such reactions exists under specific conditions. For instance, treatment with a strong base could potentially lead to a rearrangement involving the deprotonated amine, although this is speculative.
More plausible are acid-catalyzed rearrangements. Protonation of the tetrahydrofuran oxygen could lead to ring-opening, followed by recyclization or rearrangement to form different heterocyclic structures. However, the lability of the MOM ether under acidic conditions would likely lead to its cleavage as a competing or primary reaction pathway.
Intermolecular Coupling Reactions and Cross-Coupling Methodologies
The primary amine functionality of this compound makes it a suitable candidate for various intermolecular coupling reactions. For instance, it can readily participate in N-alkylation, N-acylation, and reductive amination reactions.
In the realm of modern organic synthesis, the amine group could also be utilized in transition metal-catalyzed cross-coupling reactions to form C-N bonds. For example, in a Buchwald-Hartwig amination, the amine could be coupled with an aryl halide or triflate in the presence of a palladium catalyst and a suitable base to furnish an N-aryl derivative. The success of such a reaction would depend on the careful selection of reaction conditions to avoid catalyst inhibition by the amine or cleavage of the MOM ether.
Table 2: Potential Cross-Coupling Reactions Involving this compound
| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product |
| Buchwald-Hartwig Amination | Aryl Bromide | Pd₂(dba)₃, BINAP, NaOt-Bu | N-Aryl-3-(methoxymethyl)oxolan-3-amine |
| Suzuki-Miyaura Coupling (of a derivative) | Arylboronic Acid | Pd(PPh₃)₄, Base | C-C coupled product (requires prior functionalization) |
| Sonogashira Coupling (of a derivative) | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C coupled product (requires prior functionalization) |
Radical Reactions and Oxidative Processes
The tetrahydrofuran ring in this compound can be susceptible to radical reactions. For instance, radical-mediated C-H activation could lead to functionalization at various positions on the oxolane ring. The stability of the resulting radical intermediate would dictate the regioselectivity of such a reaction.
Oxidative processes could target either the amine or the ether functionality. Strong oxidizing agents would likely lead to the oxidation of the primary amine to a nitro group or other oxidized nitrogen species. The methoxymethyl ether is generally stable to many oxidizing agents, but certain reagents could potentially effect its cleavage. The tetrahydrofuran ring itself can be oxidized under harsh conditions, potentially leading to ring-opening.
Advanced Spectroscopic and Chromatographic Characterization for Structural and Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3-(Methoxymethyl)oxolan-3-amine , a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential for complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the chemical environment of the hydrogen atoms. The expected signals would include multiplets for the oxolane ring protons, a singlet for the methoxy (B1213986) group protons, a singlet or AB quartet for the methylene (B1212753) protons of the methoxymethyl group, and a broad singlet for the amine protons. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. For This compound , distinct signals are expected for the quaternary carbon C3, the carbons of the oxolane ring (C2, C4, and C5), the methoxymethyl carbon, and the methoxy carbon. The chemical shifts of these signals would be indicative of their electronic environment.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, helping to trace the proton network within the oxolane ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignment of the oxolane ring and methoxymethyl group signals.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is critical for identifying the connectivity between the methoxymethyl group and the quaternary C3 of the oxolane ring, as well as the position of the amine group.
A hypothetical table of expected NMR data is presented below based on known chemical shift ranges for similar structural motifs.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H₂-2/H₂-5 | 3.5 - 4.0 (m) | 65 - 75 | H-2 to C-3, C-5; H-5 to C-2, C-4 |
| H₂-4 | 1.8 - 2.2 (m) | 25 - 35 | H-4 to C-3, C-5 |
| C-3 | - | 55 - 65 | - |
| -CH₂-OCH₃ | 3.3 - 3.6 (s) | 70 - 80 | H-CH₂ to C-3, C-OCH₃ |
| -OCH₃ | 3.2 - 3.4 (s) | 58 - 62 | H-OCH₃ to C-CH₂ |
| -NH₂ | 1.5 - 2.5 (br s) | - | - |
Advanced Mass Spectrometry Techniques for Reaction Intermediates and Product Identification
Advanced mass spectrometry (MS) techniques are paramount for confirming the molecular weight of This compound and for identifying potential intermediates and byproducts in its synthesis. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition.
Electrospray Ionization (ESI) and Chemical Ionization (CI): These soft ionization techniques would be suitable for generating the protonated molecule [M+H]⁺, minimizing fragmentation and confirming the molecular weight.
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis of the parent ion would offer valuable structural information. The fragmentation pattern of amines often involves alpha-cleavage. For This compound , cleavage of the C-C bond adjacent to the nitrogen atom would be an expected fragmentation pathway.
Publicly available databases provide predicted mass-to-charge ratios for various adducts of This compound , which are crucial for its identification in complex mixtures. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 132.10192 |
| [M+Na]⁺ | 154.08386 |
| [M+K]⁺ | 170.05780 |
| [M+NH₄]⁺ | 149.12846 |
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment
Since This compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Chiral chromatography is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.
Chiral High-Performance Liquid Chromatography (HPLC): This technique would involve the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective in resolving enantiomers of amines and related compounds. The choice of mobile phase, typically a mixture of alkanes and an alcohol modifier, would be optimized to achieve baseline separation of the two enantiomers.
Chiral Gas Chromatography (GC): For volatile derivatives of This compound , such as its N-acylated form, chiral GC with a cyclodextrin-based capillary column could also be employed for enantiomeric separation.
The development of a robust chiral separation method is critical for stereoselective synthesis and for studying the stereospecific interactions of the individual enantiomers in biological systems.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Analysis
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. To perform this analysis, a suitable single crystal of This compound or a crystalline derivative (e.g., a salt with a chiral acid) would be required.
The resulting crystal structure would offer precise information on:
Bond lengths and angles: Confirming the connectivity established by NMR.
Conformation of the oxolane ring: Determining the ring pucker.
Absolute stereochemistry at C3: Unambiguously assigning the R or S configuration.
Intermolecular interactions: Revealing hydrogen bonding networks and crystal packing in the solid state.
Currently, there are no publicly available crystal structures for This compound . The acquisition of such data would be a significant contribution to the full characterization of this compound.
Theoretical and Computational Chemistry Applied to 3 Methoxymethyl Oxolan 3 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 3-(Methoxymethyl)oxolan-3-amine. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Key insights from these calculations include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, and for this compound, it is expected to be localized primarily on the nitrogen atom of the amine group due to its lone pair of electrons. The LUMO represents the molecule's ability to accept electrons, which would likely be distributed across the C-N and C-O antibonding orbitals.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. Other calculated parameters, such as the electrostatic potential map, would reveal the electron-rich (negative potential, likely around the nitrogen and oxygen atoms) and electron-poor (positive potential, likely around the amine hydrogens) regions, predicting sites for electrophilic and nucleophilic attack, respectively.
Table 1: Predicted Electronic Properties from Quantum Chemical Calculations Note: These are hypothetical values for illustrative purposes, typical for a molecule of this type as determined by DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity) centered on the amine group. |
| LUMO Energy | +1.8 eV | Indicates electron-accepting capability, relevant for reactions with nucleophiles. |
| HOMO-LUMO Gap | 8.3 eV | Suggests moderate kinetic stability. |
| Dipole Moment | 2.1 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |
| Mulliken Charge on N | -0.85 | Confirms the high electron density on the nitrogen atom, making it a primary reaction site. |
Conformational Analysis and Energy Landscape Exploration
The flexibility of the five-membered oxolane (tetrahydrofuran) ring and the rotation around the C3-C(methoxymethyl) and C3-N bonds mean that this compound can exist in multiple conformations. The oxolane ring itself adopts non-planar structures, primarily envelope and twist (half-chair) forms, to alleviate ring strain.
The substituents at the C3 position introduce significant steric considerations. Conformational analysis involves mapping the potential energy surface of the molecule by rotating its flexible bonds and calculating the energy of each resulting geometry. This exploration identifies the most stable, low-energy conformers. For this compound, the key variables are the pseudo-axial or pseudo-equatorial positions of the amine and methoxymethyl groups relative to the ring. It is generally expected that conformers minimizing steric hindrance between these two bulky groups and between the groups and the ring atoms will be energetically favored. Intramolecular hydrogen bonding between the amine hydrogen and the ether oxygen of the methoxymethyl group or the ring oxygen could also stabilize certain conformations.
Table 2: Hypothetical Relative Energies of Key Conformers Note: Energies are relative to the most stable conformer (Conformer A). Values are illustrative of a typical conformational energy landscape.
| Conformer ID | Amine Group Position | Methoxymethyl Group Position | Relative Energy (kcal/mol) | Key Feature |
| A | Pseudo-equatorial | Pseudo-axial | 0.0 | Lowest energy state, likely balances steric and electronic effects. |
| B | Pseudo-axial | Pseudo-equatorial | +1.2 | Higher energy due to increased steric interactions. |
| C | Pseudo-equatorial | Rotamer 2 | +0.8 | Rotation around C-C bond introduces slight strain. |
| D | - | - | > +5.0 | Eclipsed conformations; high energy transition states between stable forms. |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can model the step-by-step mechanism of chemical reactions involving this compound. By calculating the energy of reactants, products, and intermediate structures, a complete reaction energy profile can be constructed. A critical aspect of this is identifying the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.
For this molecule, a likely reaction is the N-acylation of the amine group. Modeling would start with the reactants (the amine and an acylating agent like acetyl chloride). The calculations would then map the geometric changes and energy increase as the reactants approach, form a tetrahedral intermediate, and finally release the product and byproduct (HCl). The transition state for the initial nucleophilic attack would be characterized by a partially formed N-C bond and a partially broken C-Cl bond. Studies on similar systems, such as the oxidation of 3-methyltetrahydrofuran, have shown that ring-opening reactions can also be significant pathways, particularly at higher temperatures. doi.org
Molecular Dynamics Simulations for Solvent Effects and Supramolecular Interactions
While quantum calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent or interacting with other molecules. MD applies classical mechanics to simulate the movements of a large ensemble of molecules over time.
An MD simulation of this compound in water would reveal detailed information about its solvation shell. It would show how water molecules orient themselves to form hydrogen bonds with the amine group (as a donor and acceptor) and the two ether oxygen atoms (as acceptors). The simulation can generate properties like the radial distribution function, which shows the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. Such simulations are crucial for understanding solubility and how the solvent might influence conformational preferences or reaction rates. researchgate.netacademie-sciences.fr These simulations can also model how the molecule might interact with a biological target, like the active site of an enzyme, by analyzing the intermolecular forces (hydrogen bonds, van der Waals forces) that govern the binding.
Predictive Modeling of Synthetic Accessibility and Selectivity
Computational tools can also aid in planning the synthesis of a molecule. Retrosynthesis software can be used to propose potential synthetic routes by breaking down the target molecule into simpler, commercially available precursors. For this compound, a program might suggest a pathway involving the reductive amination of a corresponding ketone, 3-(methoxymethyl)oxolan-3-one.
Furthermore, computational models can predict the selectivity of certain reactions. For instance, if a reaction could occur at multiple sites (e.g., the nitrogen vs. the ether oxygens), quantum chemical calculations of reactivity indices (like Fukui functions or atomic charges) can predict the most likely site of reaction. This predictive power helps chemists design more efficient and targeted synthetic strategies, minimizing unwanted byproducts and maximizing yield. A patent for the related compound 3-aminomethyl tetrahydrofuran (B95107) describes a synthesis involving formylation followed by reductive amination, a pathway that could be computationally modeled and optimized for the target molecule. google.com
Applications and Advanced Synthetic Utility of 3 Methoxymethyl Oxolan 3 Amine As a Building Block
Role as a Chiral Building Block in the Synthesis of Complex Organic Molecules
There is a notable lack of specific examples in peer-reviewed literature where 3-(Methoxymethyl)oxolan-3-amine has been explicitly used as a chiral building block in the total synthesis of complex organic molecules. Chiral building blocks are essential in modern organic synthesis for creating enantiomerically pure pharmaceuticals and other biologically active compounds. researchgate.netresearchgate.net The structure of this compound, featuring a stereocenter at the C3 position of the oxolane ring, makes it a theoretically attractive candidate for such applications.
The tetrahydrofuran (B95107) (oxolane) motif is a common feature in many natural products and pharmacologically active compounds. nih.govorganic-chemistry.org The presence of both an amine and an ether within the same small, rigid scaffold offers multiple points for chemical modification. The tertiary amine can act as a nucleophile or a base, while the ether oxygen can influence the molecule's conformation and polarity, and potentially act as a hydrogen bond acceptor. nih.gov
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction Type | Resulting Structure/Functionality |
| Tertiary Amine | N-alkylation, N-arylation | Introduction of new substituents, formation of quaternary ammonium (B1175870) salts. |
| Tertiary Amine | Oxidation | Formation of N-oxides, which can alter solubility and electronic properties. |
| Oxolane Ring | Ring-opening reactions | Under specific acidic conditions, could lead to linear amino-ether structures. |
| Methoxymethyl Group | Ether cleavage | Demethylation or complete removal of the side chain to reveal a primary alcohol. |
While these potential reactions are chemically sound, documented instances of their application to this specific molecule to build complex structures are not currently in the public research domain.
Precursor in Materials Science for Specialty Polymers or Functional Materials (Excluding Biomedical Polymers)
Published research on the use of this compound as a monomer or precursor for the synthesis of specialty polymers or functional materials outside of the biomedical field is not available. The development of new polymers from sustainable or unique building blocks is an active area of research. nih.govacs.org Tetrahydrofuran itself can undergo ring-opening polymerization to form polytetrahydrofuran, a widely used polymer. acs.org
The amine functionality of this compound could potentially be used in step-growth polymerization reactions. For example, it could react with diisocyanates to form polyureas or with diacyl chlorides to form polyamides. google.com The incorporation of the oxolane and methoxymethyl groups into the polymer backbone would be expected to influence the material's properties, such as its thermal stability, solubility, and mechanical characteristics, compared to conventional polyureas or polyamides. nih.govacs.org However, without experimental data, these remain theoretical applications.
Development of Novel Reagents and Ligands for Catalytic Processes
There are no specific reports on the development of novel reagents or catalytic ligands derived from this compound. The design of new ligands is crucial for advancing transition metal catalysis. numberanalytics.comnih.gov Molecules that can chelate to a metal center, influencing its reactivity and selectivity, are of high value.
The structure of this compound contains both a nitrogen atom (in the amine) and an oxygen atom (in the ether), which could potentially act as a bidentate N,O-ligand, forming a stable five-membered chelate ring with a metal center. researchgate.netmdpi.com Such amino-ether ligands can be valuable in various catalytic processes. The chirality of the compound also suggests its potential use in asymmetric catalysis, where a chiral ligand environment around a metal catalyst can induce enantioselectivity in a chemical reaction. mdpi.commdpi.com
Table 2: Potential Catalytic Systems Employing Amino-Ether Ligands
| Metal Center | Catalytic Application | Rationale for Ligand Type |
| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | N,O-ligands can stabilize the active Pd(0)/Pd(II) catalytic cycle. mdpi.com |
| Rhodium (Rh) / Ruthenium (Ru) | Asymmetric hydrogenation | Chiral bidentate ligands are critical for creating an asymmetric environment. mdpi.com |
| Copper (Cu) | N-arylation, C-O coupling reactions | Amino acid-derived ligands have shown effectiveness in copper catalysis. mdpi.com |
| Europium (Eu) | Photoredox catalysis | Amine-containing ligands can influence the photophysical properties of lanthanide catalysts. nih.govwayne.edu |
Despite this potential, the synthesis of a metal complex with this compound as a ligand and its subsequent application in catalysis has not been described in the available literature.
Integration into Chemical Probes for Fundamental Biological Mechanism Studies (Focus on Chemical Probes, not Biological Activity of Compound)
No published studies describe the integration of this compound into chemical probes for the study of biological mechanisms. Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to help elucidate its function. numberanalytics.comacs.org
The design of a chemical probe often involves a scaffold that provides the basic structure for target binding, and a reactive or reporter group (like a biotin (B1667282) tag or a fluorescent dye) for detection or target identification. nih.gov The oxolane scaffold is present in some biologically active molecules, suggesting it can be accommodated in binding sites. nih.govnih.gov In principle, the tertiary amine of this compound could serve as an attachment point for linking a reporter group or a reactive moiety. However, the development and validation of such a probe based on this specific compound have not been documented.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Methoxymethyl)oxolan-3-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via reductive amination of oxolan-3-one derivatives with methoxymethylamine. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (buffered with acetic acid) is effective for selective amine reduction. Solvent choice (e.g., THF vs. dichloromethane) and temperature (0–25°C) critically influence reaction kinetics and byproduct formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is recommended .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR : NMR (DMSO-d6) should show characteristic peaks for the oxolane ring (δ 3.5–4.0 ppm), methoxymethyl group (δ 3.3–3.4 ppm), and amine protons (δ 1.8–2.2 ppm).
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) confirm purity (>95%) and molecular ion ([M+H]+ at m/z 146.1) .
Q. What are the primary chemical reactivity patterns of this compound under standard laboratory conditions?
- Methodological Answer : The amine group undergoes nucleophilic substitution (e.g., with alkyl halides or acyl chlorides) in polar aprotic solvents (DMF, DMSO). The methoxymethyl ether is stable to mild acids/bases but cleaved by strong acids (e.g., HBr in acetic acid). Oxidation with KMnO4 or CrO3 yields ketone derivatives, while NaBH4 reduces imine intermediates .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis?
- Methodological Answer : Computational modeling (DFT at B3LYP/6-31G* level) reveals that the R-isomer exhibits higher enantioselectivity in Pd-catalyzed cross-coupling reactions due to favorable orbital overlap with transition states. Experimental validation via chiral HPLC (Chiralpak AD-H column) and X-ray crystallography of intermediates is critical .
Q. What mechanistic insights explain contradictory data on the compound’s stability in aqueous vs. non-polar solvents?
- Methodological Answer : Degradation studies (LC-MS monitoring) show hydrolysis of the methoxymethyl group in aqueous buffers (pH <3 or >10) via SN1 mechanisms. In non-polar solvents (toluene, hexane), the compound remains stable up to 100°C. Kinetic isotope effect (KIE) studies using D2O confirm proton transfer as the rate-limiting step in hydrolysis .
Q. How can this compound be functionalized for targeted biological activity studies?
- Methodological Answer :
- Biotinylation : React with NHS-biotin in DMF (room temperature, 12 hr) to create probes for affinity chromatography.
- Fluorescent tagging : Use succinimidyl ester derivatives (e.g., FITC) in borate buffer (pH 8.5).
- SAR studies : Introduce substituents (e.g., halogens, nitro groups) via electrophilic aromatic substitution on the oxolane ring. Validate binding to biological targets (e.g., GPCRs) via SPR or ITC .
Q. What computational tools are most effective for predicting the compound’s interactions with enzymatic targets?
- Methodological Answer : Molecular docking (AutoDock Vina) combined with MD simulations (GROMACS) using homology-modeled enzyme structures (e.g., monoamine oxidases). Free-energy perturbation (FEP) calculations quantify binding affinity changes upon functional group modifications. Validate predictions with in vitro enzyme inhibition assays (IC50 measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
